(5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Catalog No.
S12029022
CAS No.
M.F
C23H14BrN3O3S
M. Wt
492.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(...

Product Name

(5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

IUPAC Name

(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(2-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Molecular Formula

C23H14BrN3O3S

Molecular Weight

492.3 g/mol

InChI

InChI=1S/C23H14BrN3O3S/c1-13(28)14-6-8-15(9-7-14)19-11-10-16(30-19)12-20-22(29)27-23(31-20)25-21(26-27)17-4-2-3-5-18(17)24/h2-12H,1H3/b20-12-

InChI Key

YFHPHCYGBRGQFZ-NDENLUEZSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

The compound (5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structural features. It contains a thiazole ring fused with a triazole moiety, which is further substituted with various aromatic groups, including a furan and a bromophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

The chemical reactivity of this compound can be attributed to the presence of multiple functional groups. It may undergo typical electrophilic and nucleophilic reactions, particularly at the sites of the thiazole and triazole rings. For example:

  • Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic substitution reactions.
  • Nucleophilic Addition: The carbonyl group in the furan moiety may react with nucleophiles.
  • Condensation Reactions: The compound could also participate in condensation reactions, forming larger molecules or polymers.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many thiazole and triazole derivatives are known for their antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation in vitro and in vivo.

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Furan Derivative: Starting from 4-acetylphenyl compounds, a furan ring can be formed through cyclization reactions.
  • Methylidene Formation: The furan derivative is then reacted with appropriate aldehydes or ketones to form the methylene bridge.
  • Thiazole and Triazole Ring Formation: Utilizing thioketones and hydrazines, the thiazole and triazole rings can be synthesized through cyclization reactions.

Specific methods may vary based on the desired yield and purity of the final product.

The compound has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting infections or cancer.
  • Material Science: Its unique structure may contribute to developing new materials with specific electronic or optical properties.
  • Biochemical Research: Used as a probe to study biological processes or pathways due to its reactivity.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Evaluating the effects of the compound on various cancer or microbial cell lines to determine efficacy.
  • Mechanism of Action Investigations: Elucidating how the compound exerts its biological effects at the molecular level.

Similar Compounds

Several compounds share structural similarities with (5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneSimilar thiazolo-triazole frameworkAnticancer
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dioneContains furan and thiazolidine structuresAntimicrobial
5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-oneThioxothiazolidine derivativeAntifungal

These compounds highlight the diversity within this class of molecules while showcasing unique features that may lead to different biological activities.

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Exact Mass

490.99393 g/mol

Monoisotopic Mass

490.99393 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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